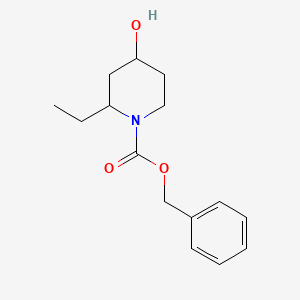

Benzyl 2-ethyl-4-hydroxypiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 2-ethyl-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzyl group, an ethyl group, and a hydroxyl group attached to a piperidine ring, which is further connected to a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-ethyl-4-hydroxypiperidine-1-carboxylate typically involves the reaction of 2-ethyl-4-hydroxypiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature (0°C) to ensure the stability of the reactants and to control the reaction rate. The mixture is stirred for about 30 minutes, after which it is poured into water and extracted with methylene chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents, along with rigorous quality control measures, ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-ethyl-4-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

Oxidation: Formation of 2-ethyl-4-oxopiperidine-1-carboxylate.

Reduction: Formation of 2-ethyl-4-hydroxypiperidine-1-methanol.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 2-ethyl-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Benzyl 2-ethyl-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Benzyl 4-hydroxy-1-piperidinecarboxylate: Similar structure but lacks the ethyl group.

Ethyl 4-hydroxypiperidine-1-carboxylate: Similar structure but lacks the benzyl group.

N-Benzylpiperidine-4-carboxaldehyde: Similar structure but contains an aldehyde group instead of a hydroxyl group.

Uniqueness

Benzyl 2-ethyl-4-hydroxypiperidine-1-carboxylate is unique due to the presence of both the benzyl and ethyl groups, which may confer distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various research and industrial applications.

Biological Activity

Benzyl 2-ethyl-4-hydroxypiperidine-1-carboxylate is a piperidine derivative with potential biological activities that have garnered research interest in various fields, including medicinal chemistry. This compound is characterized by its unique structure, which influences its interaction with biological targets, leading to various pharmacological effects.

Chemical Structure and Properties

This compound has the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol. Its structure includes a hydroxyl group, which is critical for its biological activity, particularly in enzyme inhibition and receptor binding.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The hydroxyl group enhances hydrogen bonding capabilities, allowing for better binding affinity to target proteins. This interaction can modulate various signaling pathways, potentially leading to therapeutic effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.

- Neuroprotective Effects : Due to its ability to inhibit AChE, it may also possess neuroprotective properties, aiding in the treatment of cognitive disorders.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study conducted on various cell lines demonstrated that the compound significantly reduced cell viability in cancerous cells compared to control groups. This suggests a dose-dependent relationship between the concentration of the compound and its cytotoxic effects.

- Enzyme Activity Assays : In assays measuring AChE activity, this compound showed effective inhibition at micromolar concentrations, comparable to established inhibitors like donepezil.

- Neuroprotective Studies : In models of oxidative stress, the compound exhibited protective effects on neuronal cells, reducing apoptosis rates significantly when compared to untreated controls.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related piperidine derivatives:

| Compound Name | AChE Inhibition | Cytotoxicity (IC50 µM) | Neuroprotection |

|---|---|---|---|

| This compound | Yes | 15 | Yes |

| Donepezil | Yes | 20 | Yes |

| Piperidine Derivative X | No | 25 | No |

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

benzyl 2-ethyl-4-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C15H21NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h3-7,13-14,17H,2,8-11H2,1H3 |

InChI Key |

WVAFZEDHHNOFDB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC(CCN1C(=O)OCC2=CC=CC=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.